1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine
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Overview
Description
The compound “1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine” is a chemical compound that has a thiazole ring and a piperazine ring in its structure . Thiazole is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a piperazine ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine ring is a common structural motif found in many biologically active compounds .Scientific Research Applications
Tuberculostatic Activity
1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine derivatives have been explored for their potential in treating tuberculosis. A study demonstrated the synthesis of various phenylpiperazine derivatives and their subsequent testing for in vitro tuberculostatic activity. It was found that the minimum inhibiting concentrations (MIC) of these compounds ranged between 25 - 100 mg/ml, indicating a promising avenue for developing novel treatments for tuberculosis (Foks et al., 2004).
Antihypertensive Agents
Another significant application of this chemical compound is in the realm of cardiovascular health. Research has shown the synthesis of certain phenylpiperazine and phenylpiperidin derivatives of this compound, which were found to be potent alpha 1-adrenoceptor antagonists. Their antihypertensive properties were confirmed through evaluations on spontaneously hypertensive rats, making these derivatives potential candidates for antihypertensive medication (Chern et al., 1993).
Photodynamic Therapy for Cancer Treatment
The compound has also been investigated for its application in photodynamic therapy, a treatment modality for cancer. A study described the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing this compound. These derivatives exhibit high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound has been a subject of research as well. One study synthesized new derivatives and tested their activity against various microorganisms, further highlighting the compound's relevance in developing new antimicrobial agents (Abdelhamid et al., 2010).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities associated with thiazole and piperazine compounds, this compound could potentially have various applications in the field of medicinal chemistry .
Properties
IUPAC Name |
2-(4-bromophenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c21-16-6-8-18(9-7-16)25-20-22-14-19(26-20)15-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHQKCXFAHOHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)OC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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